molecular formula C9H14ClNO B13581721 {4-[(Methylamino)methyl]phenyl}methanolhydrochloride

{4-[(Methylamino)methyl]phenyl}methanolhydrochloride

Cat. No.: B13581721
M. Wt: 187.66 g/mol
InChI Key: VXACRPFXKALNTC-UHFFFAOYSA-N
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Description

{4-[(Methylamino)methyl]phenyl}methanol hydrochloride is a chemical compound with a complex structure that includes a phenyl ring substituted with a methylamino group and a methanol group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of {4-[(Methylamino)methyl]phenyl}methanol hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-formylphenylmethanol with methylamine under controlled conditions to form the intermediate {4-[(methylamino)methyl]phenyl}methanol. This intermediate is then treated with hydrochloric acid to yield the final product, {4-[(methylamino)methyl]phenyl}methanol hydrochloride .

Chemical Reactions Analysis

{4-[(Methylamino)methyl]phenyl}methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

{4-[(Methylamino)methyl]phenyl}methanol hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of {4-[(Methylamino)methyl]phenyl}methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain biochemical pathways, depending on its concentration and the specific biological context. The compound’s effects are mediated through its ability to bind to and modulate the activity of these molecular targets .

Comparison with Similar Compounds

{4-[(Methylamino)methyl]phenyl}methanol hydrochloride can be compared with similar compounds such as:

Properties

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

[4-(methylaminomethyl)phenyl]methanol;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-10-6-8-2-4-9(7-11)5-3-8;/h2-5,10-11H,6-7H2,1H3;1H

InChI Key

VXACRPFXKALNTC-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)CO.Cl

Origin of Product

United States

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